Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIEEJBFFRMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Esterification
A widely adopted route involves nucleophilic aromatic substitution on pre-functionalized pyrrolopyridine scaffolds. In one protocol, 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hours), achieving 85–90% conversion to the 4-chloro intermediate . Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst yields the target compound with 78% purity, necessitating silica gel chromatography (ethyl acetate/hexanes, 3:7) to achieve ≥97% purity .
Key challenges include controlling side reactions during chlorination, such as over-chlorination at adjacent positions, which reduces regioselectivity. Studies recommend using stoichiometric POCl₃ (1.2 equivalents) and maintaining anhydrous conditions to suppress hydrolysis .
Palladium-mediated strategies enable direct introduction of the ethyl carboxylate group. A 2023 study optimized a Suzuki-Miyaura coupling between 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-boronic acid and ethyl chloroformate using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in tetrahydrofuran (THF) at 65°C . This method achieves 72% yield but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.
Comparative data highlights the superiority of XPhos as a ligand over SPhos, improving yield to 81% by mitigating protodeboronation side reactions . Post-reaction purification via recrystallization from ethanol/water (1:1) enhances purity to 99.5%, as confirmed by HPLC .
Cyclocondensation of Aminoesters with Chlorinated Aldehydes
A three-component cyclocondensation approach constructs the pyrrolopyridine core de novo. Ethyl glycinate reacts with 2-chloronicotinaldehyde and malononitrile in acetic acid at 80°C, forming the bicyclic intermediate in 68% yield . Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF), followed by esterification with ethyl chloroacetate. This route’s overall yield (52%) is lower due to competing polymerization during cyclocondensation, but it avoids pre-functionalized starting materials .
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale protocols employ resin-bound intermediates to streamline purification. Wang resin-functionalized pyrrolopyridine undergoes on-resin chlorination with Cl₂ gas in dichloromethane (DCM), followed by cleavage with trifluoroacetic acid (TFA) to release the carboxylic acid . Esterification via Steglich conditions (DCC, DMAP) with ethanol affords the target compound in 65% yield over three steps, with residual TFA removed via ion-exchange chromatography .
Enzymatic Esterification for Green Chemistry Applications
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze esterification of 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in solvent-free systems. At 45°C and 1:3 molar ratio (acid:ethanol), conversion reaches 88% in 24 hours, though enzyme recyclability remains limited to three cycles before activity drops below 50% .
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Purification Technique |
|---|---|---|---|---|
| Nucleophilic Substitution | POCl₃, SOCl₂ | 78 | 97 | Silica Chromatography |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, XPhos | 81 | 99.5 | Recrystallization |
| Cyclocondensation | NCS, ethyl chloroacetate | 52 | 95 | Distillation |
| Solid-Phase Synthesis | Cl₂ gas, TFA | 65 | 98 | Ion-Exchange Chromatography |
| Enzymatic Esterification | Lipase B, ethanol | 88 | 96 | Centrifugation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the development of pharmaceutical agents with potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but different substitution pattern.
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethyl ester and chlorine substituents
Uniqueness
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate (CAS Number: 1234616-15-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 391.4 ± 37.0 °C at 760 mmHg |
| Flash Point | 190.5 ± 26.5 °C |
This compound exhibits its biological activity primarily through the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound has been shown to target Polo-like Kinase 1 (Plk1), a key regulator of cell division that is often overexpressed in various cancers.
Inhibition Studies
In recent studies, the compound demonstrated significant inhibitory activity against Plk1 with IC50 values ranging from 1.49 to 2.94 μM, indicating its potential as an anticancer agent . This level of potency suggests that this compound could serve as a lead compound for developing new cancer therapeutics.
Anticancer Activity
The anticancer efficacy of this compound has been evaluated in various cancer cell lines. For instance, it has shown promising results in disrupting the cell cycle in HeLa cells and inducing apoptosis . The presence of the chloro group enhances its biological activity by increasing binding affinity to target proteins involved in tumor growth and proliferation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of pyrrole compounds, including this compound, have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, underscoring their potential as antibacterial agents.
Case Studies
Case Study: Anticancer Activity in Cell Lines
A study involving various modified pyrrolo compounds reported that this compound exhibited enhanced cytotoxicity against A549 lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics . This suggests that the compound could be further explored in preclinical models for lung cancer treatment.
Case Study: Antimicrobial Efficacy
A comparative study on pyrrole derivatives indicated that those containing chloro substitutions displayed superior antibacterial properties. This compound was among the most effective compounds tested against E. coli and S. aureus, reinforcing its potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via catalytic hydrogenation of substituted precursors. For example, derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are prepared by hydrogenating intermediates (e.g., 8c,d) over 10% Pd/C in ethanol, achieving 60–85% yields . Key parameters include solvent choice (ethanol for solubility), catalyst loading, and inert atmosphere to prevent oxidation. Contradictions in yield may arise from substituent effects (e.g., electron-withdrawing groups like Cl reduce reactivity).
Q. How can spectroscopic techniques (NMR, ESI-MS) validate the structure and purity of this compound?
- Methodology :
- 1H NMR : Look for characteristic peaks: δ 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic protons), 4.27 (q, 2H, ester OCH2), and 1.32 (t, 3H, ester CH3) .
- ESI-MS : The molecular ion [M+H]+ for the ethyl ester derivative is expected at m/z 224.05–225.1, with isotopic patterns confirming chlorine presence .
- HPLC : Purity >95% is achievable via reverse-phase chromatography (MeOH/H2O gradients) .
Q. What crystallization strategies improve X-ray diffraction quality for structural confirmation?
- Methodology : Slow evaporation from ethanol/ethyl acetate mixtures yields single crystals suitable for SHELX refinement. For example, related pyrrolopyridine derivatives crystallize in monoclinic systems (space group P21/c) with R-factors <0.06 when using high-resolution data . SHELXL-2018 is recommended for refining disordered solvent molecules .
Advanced Research Questions
Q. How does the 4-chloro substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The chloro group at position 4 acts as a directing group, favoring electrophilic substitution at position 5. For instance, coupling with arylboronic acids under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C achieves >70% yield. Competitive hydrolysis of the ester can occur; thus, anhydrous conditions are critical .
Q. What strategies mitigate decomposition during functional group interconversion (e.g., ester hydrolysis to carboxylic acid)?
- Methodology : Controlled hydrolysis using NaOH in ethanol (45°C, 1 h) minimizes side reactions. Post-hydrolysis, immediate acidification (HCl) and extraction with EtOAc stabilize the carboxylic acid derivative. For example, sodium 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is generated quantitatively but requires rapid coupling (e.g., with HATU/DMF) to avoid degradation .
Q. How do computational methods (DFT, molecular docking) predict bioactivity or binding modes of this compound?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., Cl at C4 and ester carbonyl).
- Docking : Use AutoDock Vina to simulate interactions with kinase targets (e.g., JAK2). The pyrrolopyridine core shows π-π stacking with Phe residues, while the ester group hydrogen-bonds to catalytic lysines .
Q. What are the challenges in analyzing metabolic stability using LC-MS/MS, and how are they addressed?
- Methodology : Incubate the compound with liver microsomes (human/rat) at 37°C. Quench with acetonitrile, then analyze via LC-MS/MS (C18 column, 0.1% formic acid gradient). Major metabolites include hydroxylation at C5 and ester hydrolysis. Use deuterated internal standards (e.g., d4-ethyl ester) to quantify degradation .
Q. How does steric hindrance from the pyrrolopyridine core affect solid-state packing and solubility?
- Analysis : X-ray data for analogs (e.g., ethyl 1-benzyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) reveal π-stacking distances of 3.5–3.7 Å, promoting low aqueous solubility. Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) improves solubility via salt formation without disrupting crystallinity .
Data Contradictions and Resolution
- Yield Discrepancies : Synthesis of ethyl 5-chloro derivatives shows 60% yield in some studies vs. 96% for methyl analogs . This may stem from steric effects (methyl vs. ethyl) or catalyst activation. Systematic screening of Pd catalysts (e.g., Pd/C vs. Pd(OAc)2) is advised.
- Regioselectivity in Alkylation : Methylation of the pyrrole nitrogen (N1) using iodomethane/Cs2CO3 in DMA proceeds efficiently (96% yield) , whereas alkylation at C3 requires harsher conditions (e.g., NaH/DMF).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
